Dicyclanil
Overview
Description
Mechanism of Action
Target of Action
Dicyclanil is a pyrimidine-derived insect growth regulator primarily used in veterinary medicine for the prevention of myiasis or fly-strike . The primary target species for this compound is sheep .
Mode of Action
It appears to act upon the molting process in a similar way as cyromazine, likely interfering with the process of chitin deposition .
Biochemical Pathways
This compound interferes with the molting and pupation in dipteran species .
Pharmacokinetics
Topically administered this compound is poorly absorbed through the skin of sheep, with only about 2% to 4% being absorbed . The absorbed this compound is partly metabolized and excreted through both urine (mainly metabolites) and feces (mainly unchanged this compound) . Approximately 95% of the administered dose is excreted in the 7 days following treatment .
Result of Action
The result of this compound’s action is the prevention of myiasis or fly-strike in sheep . By interfering with the molting process of dipteran species, this compound effectively inhibits the growth and development of these insects . This results in a significant reduction in the incidence of fly-strike in treated sheep .
Action Environment
This compound is slightly toxic to fish and moderately toxic to birds . It is highly toxic to Diptera and Siphonaptera, but only slightly hazardous for other arthropods . This compound is poorly photodegradable in an aqueous environment, but it degrades rapidly (half-life 20 days) in moist soil under aerobic conditions . Therefore, the correct use of this compound on sheep is unlikely to be directly detrimental to the environment .
Biochemical Analysis
Biochemical Properties
Dicyclanil interacts with dipteran species, interfering with their moulting and pupation processes . It is known that this compound has a long-lasting action, which is likely due to its stable cyano group .
Cellular Effects
This compound has been shown to cause a statistically significant increase in heart rate, tidal volume, and minute volume at a dose level of 100 mg/kg bw in studies on the cardiovascular and respiratory systems in rats . It was devoid of significant effects on behavior at a dose level of 1 mg/kg bw in mice .
Molecular Mechanism
It is believed to interfere with the process of chitin deposition, similar to the action of cyromazine
Temporal Effects in Laboratory Settings
This compound has a long-lasting action, which is likely due to its stable cyano group . Approximately 93% of the administered dose was excreted in the first 7 days of dosing (80% via the kidneys) . The remaining was excreted in the following 48 hours .
Dosage Effects in Animal Models
This compound is recommended for one application per season at a therapeutic dose of 30 to 100 mg/kg bw in sheep . At higher doses, this compound caused a statistically significant increase in heart rate, tidal volume, and minute volume in rats .
Metabolic Pathways
This compound’s metabolic pathway involves oxidative cyclopropyl-ring opening at various positions, with further oxidation occurring in some cases . The major metabolite recorded in urine, accounting for approximately 50 to 55% of the administered dose, was a secondary propionic acid amide - N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide .
Transport and Distribution
This compound is poorly absorbed through the skin of sheep (2% to 4%) . The absorbed this compound is partly metabolized and excreted through both urine (mainly metabolites) and feces (mainly unchanged this compound) .
Subcellular Localization
Given its role as an insect growth regulator and its impact on moulting and pupation processes, it is likely that this compound interacts with specific cellular compartments involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyclanil involves several key steps:
Condensation Reaction: Malononitrile reacts with sodium methoxide in methanol at 0-5°C for 30 minutes.
Cyclization Reaction: The wet product from the first step is dissolved in water and reacted with industrial hydrochloric acid at 0-5°C overnight.
Cyclopropylation Reaction: The product from the second step is reacted with cyclopropylamine in ethanol under reflux conditions.
Oxidation Reaction: The product undergoes oxidation with acetic acid and sodium tungstate at 50-55°C, followed by the addition of hydrogen peroxide.
Ammoniation Reaction: The final step involves reacting the product with ammonia water in ethanol at 20-25°C.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dicyclanil can undergo oxidation reactions, particularly during its synthesis.
Cyclization: The formation of the pyrimidine ring involves a cyclization reaction.
Substitution: The introduction of the cyclopropyl group is a substitution reaction.
Common Reagents and Conditions:
Oxidation: Acetic acid, sodium tungstate, hydrogen peroxide.
Cyclization: Industrial hydrochloric acid.
Substitution: Cyclopropylamine.
Major Products:
Scientific Research Applications
Chemistry: Dicyclanil is used as a model compound in studies of insect growth regulators and their mechanisms of action .
Biology: In biological research, this compound is used to study the development and inhibition of insect larvae, particularly in the context of veterinary applications .
Industry: this compound is widely used in the livestock industry to prevent fly-strike, improving animal health and reducing economic losses .
Comparison with Similar Compounds
Cyromazine: Another insect growth regulator with a similar mode of action but differing in chemical structure.
Diflubenzuron: A benzoylurea compound that inhibits chitin synthesis.
Uniqueness: Dicyclanil is unique in its high potency and specificity for preventing blowfly strike in sheep. It is up to 30 times more active in vitro than cyromazine and diflubenzuron . Unlike cyromazine, this compound is not highly soluble in water, which affects its application and efficacy .
Properties
IUPAC Name |
4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTIFYGCWCQRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=C(C(=N2)N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041013 | |
Record name | Dicyclanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112636-83-6 | |
Record name | Dicyclanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112636-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclanil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112636836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYCLANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.